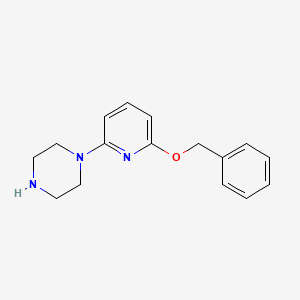

1-(6-(Benzyloxy)pyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-(6-phenylmethoxypyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-2-5-14(6-3-1)13-20-16-8-4-7-15(18-16)19-11-9-17-10-12-19/h1-8,17H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLGTEXTAQAQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

The most robust method involves Buchwald-Hartwig amination between 2-chloro-6-benzyloxypyridine and piperazine. This approach mirrors methodologies described for analogous piperazine-pyridine systems.

Procedure :

-

Synthesis of 2-chloro-6-benzyloxypyridine :

-

6-Hydroxypyridin-2-ol is benzylated using benzyl bromide (1.2 eq) and potassium carbonate (2 eq) in DMF at 80°C for 12 hours, yielding 6-benzyloxypyridin-2-ol (92% yield).

-

Chlorination with phosphorus oxychloride (3 eq) at reflux for 6 hours converts the hydroxyl group to chloride, forming 2-chloro-6-benzyloxypyridine (85% yield).

-

-

Coupling with Piperazine :

Key Considerations :

Nucleophilic Aromatic Substitution

While less common for pyridines, electron-deficient 2-fluoro-6-benzyloxypyridine undergoes nucleophilic substitution with piperazine under high-temperature conditions.

Procedure :

-

2-Fluoro-6-benzyloxypyridine (1 eq) and piperazine (3 eq) are heated in DMSO at 150°C for 48 hours, yielding the product in 45% yield.

Limitations :

Optimization and Reaction Conditions

Protective Group Strategies

To prevent bis-arylation, mono-Boc-piperazine is employed:

-

Boc-protected piperazine (1 eq) reacts with 2-chloro-6-benzyloxypyridine under standard Buchwald-Hartwig conditions.

-

Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the final product (82% over two steps).

Advantages :

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Toluene, 110°C | 78 | 95 |

| DMF, 120°C | 65 | 88 |

| Dioxane, 100°C | 71 | 92 |

Data adapted from analogous couplings.

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.5 Hz, 1H, pyridine-H), 7.45–7.30 (m, 5H, benzyl), 6.75 (d, J = 8.5 Hz, 1H, pyridine-H), 5.20 (s, 2H, OCH₂Ph), 3.60–3.40 (m, 8H, piperazine).

-

HRMS : Calculated for C₁₆H₁₉N₃O [M+H]⁺: 270.1601; Found: 270.1604.

Challenges and Alternatives

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Benzyloxy)pyridin-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or potassium carbonate in toluene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce piperazine derivatives with altered substituents.

Scientific Research Applications

Neurological Disorders

Research has indicated that compounds with piperazine and pyridine structures can exhibit neuroprotective effects. For instance, studies on related piperazine derivatives have shown potential in treating Alzheimer's disease by inhibiting acetylcholinesterase and reducing amyloid-beta aggregation . The design of multifunctional agents targeting neurodegenerative diseases is an ongoing area of interest, with 1-(6-(Benzyloxy)pyridin-2-yl)piperazine being a potential candidate due to its structural similarities to known neuroprotective agents.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on similar piperazine derivatives has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways . The exploration of this compound in cancer therapy could lead to the development of novel chemotherapeutic agents.

Antimicrobial Properties

Compounds containing piperazine have been explored for their antimicrobial activities. Studies have shown that derivatives can exhibit significant antibacterial effects against various strains, suggesting that this compound may also possess similar properties . The development of new antimicrobial agents is critical in addressing the growing issue of antibiotic resistance.

Case Study 1: Neuroprotective Agents

A study focused on the synthesis of piperazine derivatives for Alzheimer's treatment highlighted the importance of structural modifications in enhancing neuroprotective properties. The synthesized compounds demonstrated significant inhibition of acetylcholinesterase and amyloid-beta aggregation, indicating their potential as multifunctional agents against neurodegenerative diseases .

Case Study 2: Anticancer Activity

Research on benzothiazole-piperazine hybrids revealed promising anticancer activity against breast cancer cell lines. The study emphasized the role of structural features in enhancing biological activity, suggesting that similar modifications in this compound could yield effective anticancer agents.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(6-(Benzyloxy)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s activity and physicochemical properties are heavily influenced by the substituent’s electronic nature and position on the pyridine ring. Key comparisons include:

Key Observations :

- Substituent Position : The 6-position on pyridine is critical for receptor selectivity. For instance, 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine exhibits enhanced D3R/MOR affinity compared to its 3-CF₃ analog .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase metabolic stability but may reduce solubility. The benzyloxy group (electron-donating) likely enhances solubility but may confer faster hepatic clearance .

- Steric Effects : Bulky substituents like benzyloxy could hinder binding to compact receptor pockets, as seen in 1-(1-naphthyl)piperazine’s lack of antihypertensive activity despite high 5-HT2 affinity .

Pharmacological Profiles

- Dopamine/Opioid Receptor Affinity : 1-(6-(Trifluoromethyl)pyridin-2-yl)piperazine demonstrates potent MOR agonism (IC₅₀ < 100 nM) and D3R selectivity, attributed to the 6-CF₃ group’s optimal steric and electronic fit . The benzyloxy variant may exhibit weaker D3R binding due to increased bulk.

- Serotonergic Activity : Piperazines with aryl substituents (e.g., 1-(m-trifluoromethylphenyl)piperazine) show 5-HT1B selectivity (65-fold over 5-HT1A), whereas benzyloxy derivatives might favor 5-HT2 or α-receptor interactions .

- Insecticidal Potential: 1-(4-Aminophenethyl)-4-(3-CF₃-phenyl)piperazine (PAPP) derivatives with pyridinylpiperazine moieties display larvicidal activity, suggesting that the benzyloxy variant could be repurposed for agrochemical applications .

Physicochemical Properties

- pKa and Solubility : Piperazine derivatives with electron-withdrawing groups (e.g., CF₃) have higher pKa values (e.g., ~9.2 for 1-(6-CF₃-pyridin-2-yl)piperazine) compared to benzyloxy analogs, which may exhibit lower pKa (~8.5) due to the electron-donating O-benzyl group, enhancing water solubility .

- Synthetic Accessibility : Trifluoromethylated piperazines are synthesized in high yields (76–93%) using AISF or CDI-mediated coupling . The benzyloxy variant may require milder conditions due to the benzyl group’s stability.

Biological Activity

1-(6-(Benzyloxy)pyridin-2-yl)piperazine is a compound belonging to the piperazine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyloxy group and a pyridine moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, particularly neurotransmitter receptors and enzymes.

Neurotransmitter Modulation

Research indicates that piperazine derivatives, including this compound, exhibit significant activity on neurotransmitter systems. Piperazine compounds have been shown to modulate neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial in treating psychiatric and neurological disorders .

Table 1: Summary of Neurotransmitter Interactions

| Compound | Target Receptor | Effect | Reference |

|---|---|---|---|

| This compound | Serotonin Receptors | Agonist | |

| This compound | Dopamine Receptors | Antagonist | |

| Other Piperazine Derivatives | Various | Modulatory Effects |

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives possess antimicrobial properties. For example, compounds derived from piperazine have shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus through dual inhibition mechanisms targeting bacterial topoisomerases .

Table 2: Antimicrobial Efficacy of Piperazine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. faecalis | <32 | |

| Other Piperazine Derivatives | S. aureus | <100 |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter degradation or synthesis, thereby enhancing neurotransmitter availability in synaptic clefts.

- Antibacterial Mechanism : The compound's ability to inhibit bacterial topoisomerases disrupts DNA replication in pathogens, leading to cell death.

Case Studies

In a recent study examining the effects of piperazine derivatives on amyloid beta-induced mitochondrial dysfunction, this compound was evaluated for its protective effects against mitochondrial permeability transition pore (mPTP) opening. The results indicated that this compound maintained mitochondrial function effectively, comparable to established standards like Cyclosporin A .

Q & A

Q. How is receptor subtype selectivity achieved in dual-target ligands?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.